REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][C:10]1([CH3:19])[CH2:15][CH:14]([OH:16])[CH2:13][C:12]([CH3:18])([CH3:17])[NH:11]1.C(O[K])(C)(C)C>C1COCC1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:16][CH:14]2[CH2:15][C:10]([CH3:19])([CH3:9])[NH:11][C:12]([CH3:18])([CH3:17])[CH2:13]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
1.05 kg
|
Type
|
reactant
|
Smiles
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CC1(NC(CC(C1)O)(C)C)C
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.13 kg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O[K]
|
Name
|
Ice water
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
Petroleum ether
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added slowly to the reactor
|
Type
|
CUSTOM
|
Details
|
at −5-0° C
|
Type
|
ADDITION
|
Details
|
The reaction mixture became deep brown during addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 1 hour at −5-0° C.
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with EtOAc twice (10 L+5 L)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (10 L×3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a black residue
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The dark solid that formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The pale yellow filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was dried at 50° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.8 mol | |
AMOUNT: MASS | 1.3 kg | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |